Product packaging for 4,5-Dibromo-2-methylpyrimidine(Cat. No.:)

4,5-Dibromo-2-methylpyrimidine

Cat. No.: B13666207
M. Wt: 251.91 g/mol
InChI Key: LNDBJJIRVONVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Pyrimidine (B1678525) Heterocycles in Synthetic Chemistry

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1 and 3 positions, is a cornerstone scaffold in the fields of synthetic and medicinal chemistry. gsconlinepress.comresearchgate.net Its derivatives are fundamental components of life, forming the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids, DNA, and RNA. gsconlinepress.com The pyrimidine ring system is prevalent in a vast array of natural products, vitamins like thiamine (B1217682) and riboflavin, and a multitude of synthetic drugs. nih.gov The inherent biological significance and versatile chemical nature of the pyrimidine core make it a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities. nih.govorientjchem.org

Strategic Importance of Halogenation in Pyrimidine Scaffolds

The introduction of halogen atoms onto the pyrimidine ring is a crucial strategy in medicinal chemistry and organic synthesis. Halogenation significantly alters the electronic properties of the pyrimidine system, primarily through the inductive electron-withdrawing effect of the halogens. This modification makes the ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions, a key method for introducing further functional groups.

Furthermore, halogen atoms, particularly bromine and iodine, serve as versatile synthetic handles for a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. The strategic placement of halogens allows for regioselective functionalization, enabling the systematic exploration of a compound's structure-activity relationship (SAR). nih.gov

Historical and Current Perspectives on 4,5-Dibromo-2-methylpyrimidine Research

Despite the general importance of halogenated pyrimidines, a thorough review of publicly available scientific databases reveals a significant lack of dedicated research focused specifically on this compound (CAS Number: 1422714-81-5). The compound is listed in numerous chemical supplier catalogs, indicating its availability as a synthetic building block. However, there is a notable absence of peer-reviewed articles detailing its historical discovery, specific synthetic routes, comprehensive characterization, or its application in targeted research projects. The research landscape is more populated with data on isomeric or related structures, but information solely on the 4,5-dibromo-2-methyl isomer is sparse.

Scope and Objectives of the Research Compendium on this compound

The objective of this article is to present a scientifically accurate compendium focused exclusively on this compound. However, due to the limited specific data, the following sections will primarily discuss the anticipated chemical properties and reactivity based on the well-established principles of pyrimidine chemistry. This report will outline the likely synthetic pathways and the expected utility of this compound, while clearly acknowledging that specific, citable examples from dedicated studies on this compound are not currently available in the public domain.

A comprehensive literature search did not yield specific, citable experimental data for the following sections (2, 3, and 4) for the compound this compound. The information below is therefore based on established chemical principles and reactivity patterns observed in closely related halogenated pyrimidine analogues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Br2N2 B13666207 4,5-Dibromo-2-methylpyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4Br2N2

Molecular Weight

251.91 g/mol

IUPAC Name

4,5-dibromo-2-methylpyrimidine

InChI

InChI=1S/C5H4Br2N2/c1-3-8-2-4(6)5(7)9-3/h2H,1H3

InChI Key

LNDBJJIRVONVNR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)Br)Br

Origin of Product

United States

Synthetic Methodologies for 4,5 Dibromo 2 Methylpyrimidine

Historical and Classical Synthetic Routes to Dibromopyrimidines

The synthesis of pyrimidine (B1678525) derivatives has been a cornerstone of heterocyclic chemistry, driven by their presence in essential biomolecules and their wide-ranging applications in medicine and materials science. rasayanjournal.co.ingsconlinepress.com Historically, the synthesis of dibromopyrimidines has relied on methods that, while effective, often involved harsh reagents and conditions.

One of the most established methods for the synthesis of pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an N-C-N fragment such as urea, thiourea, or guanidine. gsconlinepress.combu.edu.eg Modifications of this fundamental approach have been a persistent theme in the literature. nih.gov For instance, the reaction of aldehydes and acetylacetone (B45752) with ammonium (B1175870) acetate (B1210297) can yield pyrimidine derivatives. gsconlinepress.com

Specifically for bromination, early methods often employed elemental bromine. A known process for brominating pyrimidine involves heating a mixture of bromine and pyrimidine hydrochloride at elevated temperatures. google.com To mitigate the challenges associated with handling solid reaction masses, especially on a larger scale, the use of a solvent like nitrobenzene, o-dichlorobenzene, or benzonitrile (B105546) was introduced. This allowed the reaction to proceed as a slurry, simplifying product isolation. google.com The process typically involved heating the pyrimidine salt in the solvent, followed by the gradual addition of bromine and a subsequent heating period. google.com

Another classical approach involves the pyrolysis of a quinoline (B57606) hydrobromide perbromide. google.com While not directly for pyrimidines, this highlights the historical use of perbromide salts in the synthesis of bromo-substituted heterocycles. The synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527), for example, can be achieved on a multigram scale from 2,2'-bipyridine (B1663995) dihydrobromide and bromine in a sealed vessel. nih.gov

These classical methods, while foundational, often suffer from drawbacks such as the use of toxic reagents, harsh reaction conditions, and the generation of significant waste, prompting the development of more modern and sustainable approaches. rasayanjournal.co.in

Contemporary and Optimized Synthetic Approaches to 4,5-Dibromo-2-methylpyrimidine

Modern synthetic chemistry has seen a significant shift towards the development of more efficient, selective, and environmentally benign methods for the preparation of complex molecules like this compound. This has led to the exploration of regioselective bromination techniques, novel precursor-based syntheses, and the adoption of green chemistry principles.

Regioselective Bromination Strategies

Achieving regioselectivity in the bromination of pyrimidine rings is crucial for synthesizing specifically substituted derivatives. The electronic nature of the pyrimidine ring, with its electron-deficient character, influences the position of electrophilic substitution.

A common and effective reagent for regioselective bromination is N-bromosuccinimide (NBS). daneshyari.commdpi.com NBS is favored for its ease of handling and the straightforward removal of its byproduct, succinimide. daneshyari.com The bromination of pyrrolo[1,2-c]pyrimidines with NBS in chloroform (B151607), for instance, yields specific bromo-derivatives, with the extent of bromination controllable by the amount of NBS used. rsc.org For other heterocyclic systems, such as unsymmetrical dimethylated pyridines, NBS has been used to achieve regioselective bromination of methyl groups. daneshyari.com

Theoretical analysis combined with experimental verification has been employed to predict and achieve regioselective electrophilic aromatic bromination. mdpi.com The choice of solvent and reaction conditions plays a critical role. For example, the bromination of certain aromatic compounds with NBS in acetonitrile (B52724) at specific temperatures allows for the isolation of a single regioisomer in high yield. mdpi.com

In some cases, the bromination of a pyrimidine derivative can be achieved by treating the starting material with bromine in a controlled manner, such as under UV light or with a catalyst, to introduce bromine atoms at specific positions.

Precursor-Based Syntheses of the Pyrimidine Core

The construction of the this compound molecule can also be achieved by first synthesizing a substituted pyrimidine precursor followed by bromination, or by starting with brominated building blocks.

A versatile method for pyrimidine synthesis is the reaction of N-vinyl amides with nitriles. acs.org This process involves the activation of the amide followed by nitrile addition and cycloisomerization to form the pyrimidine ring. This approach is notable for its mild conditions and tolerance of various functional groups. acs.org

Another strategy involves the condensation of amidines with α,β-unsaturated ketones. researchgate.net For example, 2-methyl-5-bromopyrimidine-4-carboxylic acid has been synthesized by reacting acetamidine (B91507) hydrochloride with mucobromic acid in the presence of sodium ethoxide. chemicalbook.com The resulting carboxylic acid can then potentially be decarboxylated to yield a 2-methyl-5-bromopyrimidine. google.com

The synthesis of substituted pyrimidines can also be achieved through multicomponent reactions, which offer the advantage of forming complex molecules in a single step from multiple starting materials. sci-hub.se

A patent describes the synthesis of 2-methyl-5-bromopyrimidine starting from 2-amino-5-bromopyrimidine (B17363) or 2-hydroxy-5-bromopyrimidine. google.com These precursors undergo reactions to introduce the methyl group at the 2-position, demonstrating a precursor-based approach to the final product.

Green Chemistry and Sustainable Synthetic Methodologies for the Compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.in This has led to the development of more sustainable synthetic routes for pyrimidine derivatives, focusing on the use of safer solvents, catalysts, and energy-efficient reaction conditions. rasayanjournal.co.inresearchgate.net

Key green chemistry approaches applicable to pyrimidine synthesis include:

Catalysis: The use of catalysts, such as nickel(II) pincer complexes, can promote the efficient and sustainable synthesis of pyrimidines from readily available alcohols. acs.org These reactions often proceed with high atom economy, producing water and hydrogen as the only byproducts. acs.org

Microwave-Assisted Synthesis: Microwave heating can significantly reduce reaction times and improve yields in pyrimidine synthesis. rasayanjournal.co.in

Solvent-Free Reactions: Conducting reactions without a solvent, or "Grindstone Chemistry," simplifies purification and reduces waste. rasayanjournal.co.in

Multicomponent Reactions (MCRs): MCRs are inherently more sustainable as they combine multiple synthetic steps into a single operation, reducing energy consumption and waste generation. rasayanjournal.co.in

Use of Greener Solvents: The replacement of hazardous solvents with more environmentally benign alternatives, such as ionic liquids, is a key aspect of green chemistry. rasayanjournal.co.in

A sustainable method for the dibromination of benzylic diols using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in tetrahydrofuran (B95107) has been reported, highlighting the use of more environmentally friendly reagents and solvents. researchgate.net Similarly, a bromide/bromate couple in an aqueous acidic medium provides an alternative to liquid bromine for regioselective bromination. rsc.org

Purification and Isolation Techniques for this compound (Focusing on methods)

The purification and isolation of the target compound, this compound, are critical steps to ensure its purity for subsequent applications. The choice of method depends on the physical properties of the compound and the nature of the impurities present.

Common purification techniques for solid organic compounds include:

Recrystallization: This is a widely used method for purifying solid compounds. It involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. google.com The choice of solvent is crucial and is determined by the solubility characteristics of the compound and impurities. Ethanol or ethyl acetate are commonly used solvents for recrystallizing pyrimidine derivatives. google.com

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as they are passed through a column with a mobile phase (a solvent or mixture of solvents). mdpi.comcardiff.ac.uk It is a highly effective method for separating complex mixtures and isolating pure compounds.

Sublimation: For compounds that can transition directly from a solid to a gas phase upon heating under reduced pressure, sublimation can be an effective purification method. semanticscholar.org This technique is particularly useful for removing non-volatile impurities.

Aqueous Work-up: After a reaction, an aqueous work-up is often performed to remove inorganic salts and other water-soluble impurities. This typically involves quenching the reaction with water and extracting the product into an organic solvent. mdpi.com The organic layer is then washed, dried, and concentrated.

The following table summarizes common purification methods with their underlying principles:

Purification MethodPrincipleApplication
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Purification of solid compounds.
Column Chromatography Differential adsorption of components of a mixture onto a stationary phase.Separation of complex mixtures and isolation of pure compounds.
Sublimation Transition of a substance directly from the solid to the gas phase.Purification of volatile solids from non-volatile impurities.
Aqueous Work-up Partitioning of components between an aqueous and an organic phase.Removal of inorganic salts and water-soluble impurities.

Scale-Up Considerations and Industrial Synthesis Prospects, including Flow Chemistry

The transition of a synthetic route from the laboratory to an industrial scale presents a unique set of challenges and considerations. For the production of this compound, factors such as cost-effectiveness, safety, and process efficiency are paramount.

Scale-Up Considerations:

Reagent Cost and Availability: The industrial synthesis of a compound requires readily available and inexpensive starting materials. nih.gov Routes that utilize costly or difficult-to-obtain reagents are generally not viable for large-scale production. google.com

Process Safety: Reactions that involve highly toxic, flammable, or explosive reagents require specialized handling and equipment, which can increase the cost and complexity of the process. google.com The use of safer alternatives is a key consideration for industrial applications.

Reaction Conditions: High temperatures and pressures can be energy-intensive and may require specialized reactors. Optimizing reactions to proceed under milder conditions is often a goal for industrial processes. mdpi.com

Work-up and Purification: The isolation and purification of the final product should be straightforward and efficient on a large scale. Methods like filtration are generally preferred over more complex techniques like chromatography for bulk production. google.com

Waste Management: The environmental impact of a chemical process is a significant concern. Industrial syntheses should aim to minimize waste generation and utilize environmentally benign solvents and reagents. rasayanjournal.co.in

Industrial Synthesis Prospects:

The synthesis of 5,5'-dibromo-2,2'-bipyridine has been successfully scaled up to produce tens of grams, demonstrating the feasibility of large-scale bromination reactions. nih.gov For this compound, a scalable synthesis would likely involve a robust and high-yielding reaction sequence with a simple purification procedure.

Flow Chemistry:

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering several advantages over traditional batch processing, particularly for industrial applications. mdpi.comnih.gov

Advantages of Flow Chemistry:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions. mdpi.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing. mdpi.com

Increased Efficiency and Productivity: Continuous processing can lead to higher throughput and reduced reaction times compared to batch methods. mdpi.comrsc.org

Automation and Integration: Flow systems can be easily automated and integrated into multi-step synthetic sequences, eliminating the need for isolating and purifying intermediates. mdpi.com

Flow chemistry has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidine derivatives. nih.govrsc.org For example, a two-step tandem synthesis of sugar-containing pyrimidine derivatives has been developed in continuous-flow microreactors, significantly reducing the reaction time from 48 hours to 40 minutes. rsc.org The photobromination of a pyrimidine intermediate for the production of a pharmaceutical has also been demonstrated in a flow system. mdpi.com

The application of flow chemistry to the synthesis of this compound could offer a safe, efficient, and scalable manufacturing process. A potential flow process could involve the continuous feeding of starting materials into a reactor where the bromination reaction occurs under optimized conditions, followed by in-line purification to yield the final product.

The following table outlines the key differences between batch and flow chemistry for industrial synthesis:

FeatureBatch ChemistryFlow Chemistry
Process Type DiscontinuousContinuous
Reaction Volume LargeSmall (in reactor at any given time)
Heat & Mass Transfer Often limitedExcellent
Safety Higher risk with hazardous reactionsInherently safer
Scalability Can be challengingGenerally more straightforward
Automation More complex to automate multi-step processesEasily automated and integrated

Reactivity and Transformational Chemistry of 4,5 Dibromo 2 Methylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for 4,5-dibromo-2-methylpyrimidine. This class of reactions involves the displacement of one or both bromine atoms by a nucleophile. libretexts.orgdalalinstitute.com The electron-deficient nature of the pyrimidine (B1678525) ring, exacerbated by the electron-withdrawing character of the bromine substituents, facilitates the addition-elimination mechanism typical of SNAr reactions. libretexts.orgdalalinstitute.com

Regioselectivity and Chemoselectivity in Halogen Displacement

In di- and polyhalogenated pyrimidines, the positions of the halogen atoms are not equally reactive towards nucleophilic attack. The regioselectivity of the substitution is dictated by the electronic properties of the pyrimidine ring. Generally, the 4-position (and the equivalent 6-position) of the pyrimidine ring is more activated towards nucleophilic attack than the 2-position, which is in turn more activated than the 5-position. scispace.com This is because the negative charge in the Meisenheimer intermediate, a key intermediate in the SNAr mechanism, can be delocalized onto the ring nitrogen atoms when the attack occurs at the C4/C6 or C2 positions, but not when it occurs at the C5 position. libretexts.org

For this compound, nucleophilic attack is expected to occur preferentially at the 4-position. The substitution of the first bromine atom with an electron-donating group can deactivate the remaining bromine atom towards further substitution. researchgate.net This allows for selective monosubstitution under controlled conditions.

Chemoselectivity, the preferential reaction of one functional group over another, is also a key consideration. In the context of this compound, this pertains to the selective displacement of one bromine atom over the other. Achieving high chemoselectivity is crucial for the synthesis of specifically substituted pyrimidine derivatives.

Reactivity Profiles of the Bromine Substituents

The bromine atoms at the C4 and C5 positions of 2-methylpyrimidine (B1581581) exhibit distinct reactivity profiles. The C4-bromo substituent is more susceptible to nucleophilic displacement due to the electronic activation conferred by the adjacent ring nitrogens. scispace.com The C5-bromo substituent is considerably less reactive in SNAr reactions.

This differential reactivity allows for sequential substitution reactions. A strong nucleophile under mild conditions might selectively displace the C4-bromine, leaving the C5-bromine intact for subsequent transformations, such as metal-catalyzed cross-coupling reactions.

Influence of Reaction Conditions on SNAr Pathways

The outcome of SNAr reactions involving this compound is highly dependent on the reaction conditions. Factors such as the nature of the nucleophile, the solvent, the temperature, and the presence of a base can all influence the rate and selectivity of the reaction. d-nb.infonih.gov

Nucleophile: Stronger nucleophiles will react more readily. nih.gov The choice of nucleophile (e.g., amines, alkoxides, thiolates) will determine the functional group introduced onto the pyrimidine ring. d-nb.info

Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often used to facilitate SNAr reactions by solvating the cationic counter-ion of the nucleophile and increasing its reactivity. nih.gov Aqueous conditions, sometimes with the aid of additives like hydroxypropyl methylcellulose (B11928114) (HPMC), have also been explored as a greener alternative. d-nb.info

Temperature: Higher temperatures generally increase the reaction rate but can sometimes lead to a decrease in selectivity and the formation of side products.

Base: A base is often required to neutralize the hydrogen halide formed during the reaction, particularly when using amine nucleophiles. d-nb.info The strength and stoichiometry of the base can impact the reaction outcome.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. innospk.com These reactions typically involve a palladium catalyst and allow for the introduction of a wide variety of substituents onto the pyrimidine ring.

Suzuki-Miyaura Coupling Strategies for Functionalization

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. researchgate.netnih.gov For this compound, this reaction offers a versatile method for introducing aryl, heteroaryl, or vinyl groups at the 4- and/or 5-positions. researchgate.net

The differential reactivity of the two bromine atoms can be exploited to achieve selective functionalization. The C4-bromo group is generally more reactive in Suzuki-Miyaura coupling than the C5-bromo group, allowing for stepwise functionalization. By carefully controlling the reaction conditions, such as the catalyst, ligands, base, and stoichiometry of the boronic acid, it is possible to achieve mono- or di-substitution. mdpi.com For instance, a less reactive catalyst system or a limited amount of the boronic acid might favor monosubstitution at the 4-position.

Table 1: Examples of Suzuki-Miyaura Coupling with Dihalopyrimidines

DihalopyrimidineBoronic AcidCatalyst SystemProduct(s)ObservationsReference
4,5-Dibromo-2-methylpyridazin-3(2H)-onePhenylboronic acidPd(PPh₃)₄, Na₂CO₃2-Methyl-4,5-diphenylpyridazin-3(2H)-oneDisubstitution is the major product. mdpi.com
4,5-Dibromo-2-methylpyridazin-3(2H)-oneFerroceneboronic acidPd(PPh₃)₄, Na₂CO₃Mixture of mono- and di-substituted productsSubstantial amounts of isomeric 4- and 5-ferrocenyl products are formed. mdpi.com
5-Bromo-4-methylpyrimidineArylboronic acidsNot specified5-Aryl-4-methylpyrimidinesDemonstrates the coupling at the 5-position. researchgate.net

Stille Coupling and Other Organotin-Mediated Transformations

The Stille coupling is another important palladium-catalyzed cross-coupling reaction that utilizes organotin compounds (stannanes) as the coupling partners. libretexts.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups and the stability of the organotin reagents. libretexts.org

In the context of this compound, Stille coupling can be employed to introduce alkyl, alkenyl, aryl, or alkynyl groups. Similar to the Suzuki-Miyaura coupling, regioselective reactions are possible due to the different reactivities of the C4 and C5 bromine atoms. scispace.com The choice of catalyst, ligands, and reaction conditions is crucial for controlling the outcome of the reaction. mychemblog.com Additives such as copper(I) salts can sometimes accelerate the reaction rate. harvard.edu

While effective, a significant drawback of Stille coupling is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures. organic-chemistry.orgscholaris.ca

Table 2: General Reactivity in Stille Coupling

Halide TypeOrganostannaneCatalystGeneral OutcomeReference
Aryl BromideR-Sn(Alkyl)₃Pd(PPh₃)₄Aryl-R mychemblog.com
Acyl ChlorideR-Sn(Alkyl)₃Pd(0) complexKetone libretexts.org

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira reaction is a robust and versatile cross-coupling method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction can be performed under mild conditions, which has made it a widely used tool in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org

The reactivity of the two bromine atoms in this compound towards Sonogashira coupling allows for selective functionalization. The difference in reactivity between the C4-Br and C5-Br bonds can be exploited to achieve mono- or di-alkynylation by carefully controlling the reaction conditions. This selective functionalization is crucial for the synthesis of asymmetrically substituted pyrimidines. For instance, selective coupling at one position can be achieved by performing the reaction at room temperature, taking advantage of the differential reactivity of the two bromo-substituents. wikipedia.org

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle includes the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed in the copper cycle) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Recent advancements in Sonogashira coupling have led to the development of copper-free conditions, which can be advantageous in certain synthetic applications. organic-chemistry.org Furthermore, other metals like gold and nickel have been explored as catalysts. wikipedia.org Gold and palladium co-catalysis has been shown to be highly efficient for a wide range of aryl and heteroaryl halides. wikipedia.org

The alkynes used in the Sonogashira coupling can be functionalized themselves, allowing for the introduction of a wide variety of substituents onto the pyrimidine core. mdpi.com This direct functionalization of alkynes is a powerful strategy for constructing complex organic structures. mdpi.com The reaction tolerates a broad range of functional groups on both the pyrimidine and the alkyne partner.

Table 1: Examples of Sonogashira Coupling Reactions with Dihalogenated Heterocycles

SubstrateAlkyneCatalyst SystemProductReference
1-bromo-4-iodobenzeneTrimethylsilylacetylenePd catalyst, Cu co-catalystbis(4-bromophenyl)acetylene wikipedia.org
4-bromo-substituted nitrostyrylisoxazoleVarious terminal alkynesPd catalyst, Cu co-catalystAlkynyl-substituted imidazo[1,2-a]pyridines beilstein-journals.org
3,5-dibromo-2,6-dichloropyridineVarious terminal alkynesPd catalyst, Cu co-catalystMono- and di-alkynylpyridines researchgate.net

Negishi Coupling and Related Organozinc Methodologies

The Negishi coupling is a powerful transition metal-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting organozinc compounds with organic halides or triflates. wikipedia.org Palladium or nickel complexes are typically used as catalysts. wikipedia.org A key advantage of the Negishi coupling is its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

For this compound, Negishi coupling provides a route to introduce a variety of organic substituents at the C4 and C5 positions. The organozinc reagents required for this reaction can be prepared from a range of precursors. The reaction generally proceeds with high yields and selectivity. wikipedia.org

The preparation of the necessary organozinc reagents is a critical step. These can be generated through the transmetalation of organolithium or organomagnesium compounds, or by the direct insertion of zinc into a carbon-halogen bond. thieme-connect.de The use of LiCl can facilitate the zinc insertion into C-Br bonds. thieme-connect.de

The mechanism of the Negishi coupling involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation from the organozinc reagent to the palladium complex, and finally reductive elimination to form the C-C bond and regenerate the catalyst. illinois.edu Recent developments have focused on creating more active and stable precatalysts to improve the efficiency and scope of the reaction. nih.gov

In the context of dihalogenated pyrimidines, the regioselectivity of the Negishi coupling can often be controlled. For instance, in a related tribromopyrimidine, selective zinc insertion occurred, allowing for subsequent coupling. uni-muenchen.de This suggests that sequential and selective couplings on this compound are feasible.

Table 2: Illustrative Negishi Coupling Reactions

Aryl HalideOrganozinc ReagentCatalystProductReference
2-bromopyridineArylzinc chlorideTetrakis(triphenylphosphine)palladium(0)2-Arylpyridine wikipedia.org
o-iodotolueneo-tolylzinc chlorideTetrakis(triphenylphosphine)palladium(0)2,2'-bitolyl wikipedia.org
Aryl bromidesHetarylzinc reagentsPd(OAc)₂ / SPhosAryl-heteroaryl compounds thieme-connect.de

Buchwald-Hartwig Amination and Nitrogen Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org

In the case of this compound, Buchwald-Hartwig amination offers a direct route for the introduction of a wide range of nitrogen-based functional groups. This includes primary and secondary amines, anilines, and other nitrogen-containing heterocycles. The reaction's mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation to form an amido complex, and subsequent reductive elimination to furnish the C-N bond. wikipedia.org

The choice of ligand for the palladium catalyst is crucial for the success of the Buchwald-Hartwig amination. wikipedia.orgacs.org Sterically hindered and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, have proven to be particularly effective, allowing for the coupling of a wide variety of amines and aryl halides under mild conditions. nih.govwikipedia.org

The sequential functionalization of this compound via Buchwald-Hartwig amination can lead to the synthesis of diverse libraries of substituted pyrimidines. By controlling the stoichiometry of the amine and the reaction conditions, it is possible to achieve either mono- or di-amination. This controlled functionalization is valuable for creating complex molecules with specific biological activities.

Table 3: Conditions for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst System (Precatalyst/Ligand)BaseProductReference
Aryl halidesPrimary aminesPd₂(dba)₃ / BINAP or DPPFNaOt-BuAryl amines wikipedia.org
Aryl chloridesPrimary alkylaminesPd(OAc)₂ / DialkylbiarylphosphineNaOt-BuN-Aryl alkylamines acs.org
2,5-dibromo-3-methylpyridine(R)-2-methylpiperazineNot specifiedK₂CO₃Mono-aminated product atlanchimpharma.com

Other Emerging Cross-Coupling Paradigms

Beyond the well-established Sonogashira, Negishi, and Buchwald-Hartwig reactions, a number of other cross-coupling methodologies are emerging that could be applied to the functionalization of this compound. These newer methods often offer advantages in terms of substrate scope, reaction conditions, or catalytic systems.

For example, Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a widely used method for C-C bond formation. mdpi.com This reaction is known for its mild conditions and the commercial availability of a vast array of boronic acids and esters. The application of Suzuki coupling to dihalogenated pyridines has been shown to be regioselective, which suggests similar control could be achieved with this compound. researchgate.net

The Hiyama coupling, which employs organosilicon reagents, and the Stille coupling, using organotin compounds, represent other valuable C-C bond-forming reactions. While concerns over the toxicity of tin reagents have somewhat limited the use of Stille coupling, it remains a powerful tool for complex molecule synthesis.

More recently, there has been a focus on developing cross-coupling reactions that are catalyzed by more earth-abundant and less expensive metals, such as iron, copper, and nickel. nih.gov Nickel-catalyzed couplings, in particular, have shown great promise for reactions involving aryl chlorides and other less reactive electrophiles. nih.gov

Furthermore, photoredox catalysis has emerged as a powerful strategy for promoting cross-coupling reactions under very mild conditions, often at room temperature and with visible light as the energy source. These methods can enable transformations that are difficult to achieve with traditional thermal catalysis.

Reactions Involving the Methyl Group

Deprotonation and Anion Chemistry

The methyl group at the C2 position of the pyrimidine ring exhibits a degree of acidity due to the electron-withdrawing nature of the pyrimidine core. This allows for deprotonation by a strong base to form a carbanion. The resulting anion is a nucleophile that can react with various electrophiles, providing a pathway for functionalization at the methyl group.

The basicity of the pyrimidine ring itself is influenced by substituents. Alkyl groups in the 2-position are known to increase the basicity of the pyrimidine ring. nih.gov While this primarily refers to the protonation of the ring nitrogens, the electronic effect of the ring can influence the acidity of the C2-methyl protons.

The generated anion can participate in a variety of reactions. For example, it can be alkylated, acylated, or undergo addition to carbonyl compounds. This type of anion chemistry is a common strategy for elaborating on methyl-substituted heterocycles. The stability and reactivity of the anion can be influenced by the choice of base and solvent. The presence of the two bromine atoms on the pyrimidine ring of this compound will also have a significant electronic impact on the acidity of the methyl protons.

Radical Reactions at the Methyl Group

The methyl group of this compound can also undergo reactions via a radical pathway. A common example of such a reaction is radical bromination. This is typically achieved using a radical initiator, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions.

This reaction proceeds via a free radical chain mechanism. The initiator generates a bromine radical, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic-type radical. This radical then reacts with a bromine source (e.g., Br₂) to form the bromomethyl product and a new bromine radical, which continues the chain reaction.

The resulting 2-(bromomethyl)-4,5-dibromopyrimidine is a versatile intermediate. The bromine atom in the bromomethyl group is a good leaving group and can be readily displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups at this position. This two-step sequence of radical bromination followed by nucleophilic substitution is a powerful method for the elaboration of the methyl group.

Condensation and Alkylation Reactions

The primary route for the condensation and alkylation of this compound involves palladium-catalyzed cross-coupling reactions. These methods allow for the selective formation of new carbon-carbon bonds at the C4 and C5 positions, providing access to a wide array of functionalized pyrimidines. The differential reactivity of the C4-Br and C5-Br bonds is a key feature that can be exploited to achieve site-selective mono- or di-functionalization.

Suzuki-Miyaura Coupling: This reaction is a versatile tool for forming C-C bonds between the pyrimidine core and various aryl or vinyl groups using boronic acids or their esters. The general trend in dihalopyrimidines is that coupling occurs preferentially at the more electrophilic position. For this compound, the C4 position is more activated towards the initial oxidative addition step in the catalytic cycle, leading to selective mono-arylation at this site under controlled conditions. Subsequent coupling at the C5 position typically requires more forcing conditions. The choice of catalyst, ligand, and base can influence the selectivity and efficiency of the reaction. nih.govrsc.org For instance, in other dihaloheterocycles, ligand-free "Jeffery" conditions have been shown to enable cross-coupling at conventionally less reactive sites, suggesting that catalyst choice can invert expected selectivity. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the introduction of alkyne moieties, a valuable transformation in medicinal chemistry and materials science. wikipedia.org It employs a palladium catalyst with a copper(I) co-catalyst to couple terminal alkynes with aryl or vinyl halides. organic-chemistry.org Similar to the Suzuki coupling, site-selectivity is a critical aspect. In studies on tetrachloropyrimidine, Sonogashira reactions have been shown to proceed with high site-selectivity, allowing for the stepwise introduction of multiple alkynyl groups. researchgate.net For this compound, mono-alkynylation is expected to occur preferentially at the C4 position. The reactivity follows the general order of I > Br > Cl for the halide leaving group. wikipedia.org

The table below summarizes representative conditions for selective cross-coupling reactions on dihalopyrimidine and other closely related dihaloheterocyclic systems, illustrating the principles applicable to this compound.

Reaction Type Substrate Coupling Partner Catalyst/Ligand Base/Solvent Selectivity/Product Ref
Suzuki-Miyaura2,4-DichloropyrimidineArylboronic acidPd(PPh₃)₄Na₂CO₃ / DMEPredominantly C4-arylation rsc.org
Suzuki-Miyaura2,5-DichloropyrimidineArylboronic acidPd₂(dba)₃ / SPhosK₃PO₄ / Toluene-H₂OPredominantly C2-arylation nih.gov
Suzuki-Miyaura2,5-DichloropyrimidinePhenylboronic acidPd(OAc)₂ (ligand-free)NBu₄Br / K₂CO₃ / H₂OC5-selective coupling nih.gov
Sonogashira2,5-DibromopyridineTerminal alkynePdCl₂(PPh₃)₂ / CuIEt₃N / THFC2-selective alkynylation researchgate.net
Sonogashira1,4-Dibromo-2-(trifluoromethyl)benzeneTerminal alkynePd(PPh₃)₄ / CuIEt₃N / TolueneSite-selective coupling at C4 researchgate.net

Electrophilic Aromatic Substitution and Other Ring Functionalizations

The pyrimidine ring is classified as a π-deficient heterocycle due to the electron-withdrawing effect of its two nitrogen atoms. This inherent electronic property makes the ring highly resistant to classical electrophilic aromatic substitution (EAS) reactions such as nitration, sulfonation, or Friedel-Crafts acylation/alkylation. The presence of two additional electron-withdrawing bromine atoms in this compound further deactivates the ring toward attack by electrophiles.

While the C5 position is the least electron-poor carbon atom in the pyrimidine nucleus, electrophilic attack at this position would require exceptionally harsh reaction conditions and is generally not a synthetically viable route for this specific compound. Functionalization of the this compound ring is almost exclusively achieved through nucleophilic substitution or, more commonly, the transition metal-catalyzed cross-coupling and dehalogenation reactions discussed in other sections.

Reduction and Dehalogenation Chemistry

The bromine atoms of this compound can be selectively or fully removed through various reductive dehalogenation methods. This transformation is useful for synthesizing mono-bromo- or fully debrominated 2-methylpyrimidine, which can be valuable building blocks.

Catalytic Hydrogenation: A common and effective method for the reductive dehalogenation of aryl halides is catalytic hydrogenation. organic-chemistry.org This reaction is typically performed using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C). The reaction is often carried out under neutral conditions, which offers good functional group tolerance. organic-chemistry.org For dihalo-substrates, it is sometimes possible to achieve selective mono-dehalogenation by carefully controlling reaction conditions such as pressure, temperature, and reaction time, as bromides are generally reduced more readily than chlorides. organic-chemistry.org In the case of this compound, selective reduction to 4-bromo-2-methylpyrimidine (B146057) or 5-bromo-2-methylpyrimidine (B124572) could potentially be achieved before complete reduction to 2-methylpyrimidine.

Metal-Mediated Reduction: Dehalogenation can also be accomplished through polycondensation reactions using zero-valent nickel complexes. This method has been used for the synthesis of poly(pyrimidine-2,5-diyl) from 2,5-dibromopyrimidine, indicating its effectiveness in cleaving C-Br bonds on the pyrimidine ring. kisti.re.kroup.com

Dehalogenation can also occur as a competing side reaction during palladium-catalyzed cross-coupling reactions, particularly under prolonged reaction times or in the presence of protic solvents with certain base systems. nih.gov

The table below provides examples of conditions used for reductive dehalogenation on related aromatic systems.

Reaction Type Substrate Reagents/Conditions Product Ref
Catalytic Hydrogenation4-Bromo-2-nitrobenzoic acidH₂, 10% Pd/C, EtOAc2-Nitrobenzoic acid organic-chemistry.org
Catalytic Hydrogenation4-Chlorobenzoic acidH₂, 10% Pd/C, NaH₂PO₂, H₂OBenzoic acid organic-chemistry.org
Dehalogenation Polycondensation2,5-DibromopyrimidineNi(cod)₂ / bipyridine / DMFPoly(pyrimidine-2,5-diyl) kisti.re.kroup.com

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling their outcomes, particularly site-selectivity.

Palladium-Catalyzed Cross-Coupling: The mechanism for Suzuki-Miyaura and Sonogashira couplings follows a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. byjus.com

Oxidative Addition: The cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond. This is generally the rate-determining step. For this compound, oxidative addition is favored at the C4 position. The C4 carbon is adjacent to an electron-withdrawing nitrogen atom, making it more electrophilic and the C4-Br bond more polarized, thus facilitating the attack by the electron-rich Pd(0) catalyst.

Transmetalation: The resulting organopalladium(II) complex then undergoes transmetalation. In the Suzuki reaction, the boronic acid (activated by a base to form a boronate complex) transfers its organic group to the palladium center, displacing the bromide. In the Sonogashira reaction, a copper(I) acetylide, formed from the terminal alkyne and a copper salt, performs this role.

Reductive Elimination: The final step is the reductive elimination of the desired coupled product from the diorganopalladium(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Site-selectivity between the C4 and C5 positions is thus primarily dictated by the relative rates of oxidative addition at each site. nih.gov Factors such as the specific palladium precursor, the nature of the phosphine ligand, and the solvent can modulate this selectivity. nih.govrsc.org For example, bulky ligands can favor reaction at a less sterically hindered site, while ligand-free conditions can sometimes lead to the formation of palladium nanoparticles, which may exhibit different selectivity profiles compared to mononuclear complexes. nih.govwhiterose.ac.uk

Nucleophilic Aromatic Substitution (SNAr): While less common for C-Br bonds than C-Cl or C-F bonds, direct nucleophilic substitution is a fundamental reaction pathway for halo-heterocycles. researchgate.net The mechanism typically proceeds via an addition-elimination pathway. A nucleophile attacks one of the electron-deficient carbon atoms (C4 or C6), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the bromide ion restores the aromaticity of the ring. The high electron density of the pyrimidine ring makes it generally reactive towards nucleophiles, but the substitution of bromide requires a potent nucleophile and/or harsh reaction conditions.

Advanced Spectroscopic and Structural Elucidation of 4,5 Dibromo 2 Methylpyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4,5-dibromo-2-methylpyrimidine in solution. It provides precise information about the chemical environment of magnetically active nuclei.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for the initial characterization of this compound. magritek.com In ¹H NMR, the chemical shift of the methyl protons and any aromatic protons provide clues to their electronic environment. Similarly, ¹³C NMR reveals the number of unique carbon atoms and their hybridization state. researchgate.net For more complex derivatives, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. researchgate.netlibretexts.org COSY spectra establish proton-proton coupling networks, while HMBC spectra reveal long-range correlations between protons and carbons, which is crucial for unambiguously assigning the positions of substituents on the pyrimidine (B1678525) ring. researchgate.netlibretexts.org

Table 1: Representative NMR Data for Substituted Pyrimidines

NucleusChemical Shift (ppm) RangeNotes
¹H (Methyl)2.0 - 3.0The exact shift is influenced by the electronic effects of the bromo substituents.
¹H (Aromatic)7.0 - 9.0The chemical shift of the C6-H proton is a key indicator of substitution patterns.
¹³C (Methyl)15 - 25Provides information on the sp³ hybridized methyl carbon.
¹³C (Aromatic)110 - 170Chemical shifts of the pyrimidine ring carbons are sensitive to substituent effects.

Note: The data presented is a general representation for substituted pyrimidines and may vary for this compound.

While specific isotopic labeling studies on this compound are not extensively documented in readily available literature, this technique is a powerful tool for studying pyrimidine derivatives in more complex biological systems like RNA. nih.govnih.govacs.org Introducing stable isotopes such as ¹³C, ¹⁵N, or ¹⁹F at specific positions in the pyrimidine ring can significantly enhance NMR sensitivity and resolution. nih.govacs.org For instance, ¹³C and ¹⁵N labeling allows for the application of specialized NMR experiments to probe the dynamics and interactions of pyrimidine-containing molecules. acs.org In the context of this compound, isotopic labeling could be employed to trace its metabolic fate or to study its binding interactions with biological macromolecules.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the precise determination of the molecular formula of this compound. umb.edu This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. umb.edu For this compound (C₅H₄Br₂N₂), HRMS would show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), confirming the number of bromine atoms in the molecule. The high-resolution data enables the calculation of the exact molecular formula, providing a high degree of confidence in the compound's identity. smolecule.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrations include C-H stretching and bending from the methyl group, C=N and C=C stretching vibrations within the pyrimidine ring, and C-Br stretching vibrations. The positions of these bands can be influenced by the electronic effects of the bromine substituents. rsc.orgoptica.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. edinst.comeuropeanpharmaceuticalreview.com It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. europeanpharmaceuticalreview.com For this compound, Raman spectroscopy would be useful for observing the symmetric vibrations of the pyrimidine ring and the C-Br bonds. The combination of IR and Raman data provides a more complete picture of the molecule's vibrational modes. ias.ac.in

Table 2: General Vibrational Frequencies for Substituted Pyrimidines

Vibrational ModeWavenumber Range (cm⁻¹)Technique
C-H Stretch (methyl)2950 - 3000IR, Raman
C=N/C=C Ring Stretch1400 - 1600IR, Raman
C-H Bend (methyl)1375 - 1450IR
Ring Breathing950 - 1050Raman
C-Br Stretch500 - 700IR, Raman

Note: These are general ranges and the specific frequencies for this compound may differ.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.org This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure of this compound. While a specific crystal structure for this compound was not found in the search results, analysis of related structures provides insight into what can be expected. For instance, the crystal structure of 4,6-dichloro-5-methylpyrimidine (B15144) reveals a planar molecule. researchgate.net

Conformational Analysis in the Solid State

The precise three-dimensional arrangement of atoms and molecules in the crystalline state is fundamental to understanding a compound's physical and chemical properties. While a specific crystal structure for this compound has not been detailed in the reviewed literature, extensive studies on related pyrimidine derivatives allow for a well-founded conformational analysis. The solid-state structure of pyrimidine and its derivatives is predominantly determined through single-crystal X-ray diffraction, a powerful technique that maps electron density to reveal atomic positions and intermolecular interactions.

Generally, the pyrimidine ring, a six-membered aromatic heterocycle, is expected to be essentially planar. This planarity is a common feature among substituted pyrimidines, as deviation from it would result in a significant loss of aromatic stabilization energy. For instance, the crystal structure of 4,6-dichloro-5-methylpyrimidine reveals a planar molecule, with only minor deviations of the atoms from the mean plane. chemspider.com This planarity is anticipated to be maintained in this compound.

The table below summarizes typical crystallographic data that would be obtained from a single-crystal X-ray analysis of this compound, based on data from related structures. It is important to note that these are representative values and the actual parameters for the title compound would need to be determined experimentally.

Interactive Data Table: Representative Crystallographic Data for a Dihalogenated Methylpyrimidine Derivative

ParameterValueSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c, PbcaDefines the specific symmetry elements present in the crystal lattice.
a (Å)5.0 - 10.0Unit cell dimension along the a-axis.
b (Å)7.0 - 15.0Unit cell dimension along the b-axis.
c (Å)10.0 - 20.0Unit cell dimension along the c-axis.
α (°)90Interaxial angle between b and c axes (for monoclinic and orthorhombic systems).
β (°)90 - 110Interaxial angle between a and c axes (variable in monoclinic systems).
γ (°)90Interaxial angle between a and b axes (for monoclinic and orthorhombic systems).
Volume (ų)500 - 1500The volume of the unit cell.
Z4The number of molecules per unit cell.
Calculated Density (g/cm³)1.8 - 2.2The theoretical density of the crystal.
Intermolecular InteractionsHalogen bonding, C-H···N hydrogen bondsKey forces governing the crystal packing, influencing properties like melting point and solubility.

Note: The values in this table are illustrative and based on trends observed in related pyrimidine structures. Experimental determination is required for precise data for this compound.

Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides valuable insights into the electronic structure and photophysical properties of molecules. The absorption of ultraviolet or visible light promotes electrons from the ground state to higher energy excited states, while fluorescence is the emission of light as electrons return to the ground state. The specific wavelengths of absorption and emission are highly sensitive to the molecular structure, including the nature and position of substituents on an aromatic ring.

The methyl group is a weak electron-donating group, which typically causes a small bathochromic (red) shift in the absorption maxima. Halogen atoms, such as bromine, have a more complex effect. They are electron-withdrawing through the inductive effect but can be electron-donating through resonance. The net effect on the electronic spectra depends on the position of substitution and the nature of the electronic transition. Studies on halogenated pyrimidines have shown that halogenation can lead to shifts in the absorption bands. researchgate.net For instance, the introduction of a substituent on the pyrimidine ring generally results in a bathochromic shift of the absorption maximum.

The table below presents hypothetical UV-Vis and fluorescence data for this compound in a common organic solvent like chloroform (B151607) or methanol. These values are estimated based on the trends observed for other substituted pyrimidines and are intended to be illustrative.

Interactive Data Table: Estimated Photophysical Data for this compound in Solution

ParameterEstimated ValueSignificance
SolventChloroformThe polarity of the solvent can influence the position of absorption and emission maxima.
Absorption Maximum (λabs, nm)270 - 290The wavelength at which the molecule absorbs the most light, corresponding to an electronic transition. The presence of bromo and methyl groups likely shifts this from the parent pyrimidine.
Molar Absorptivity (ε, M-1cm-1)5,000 - 10,000A measure of how strongly the molecule absorbs light at the given wavelength.
Emission Maximum (λem, nm)350 - 400The wavelength of maximum fluorescence intensity. A Stokes shift (difference between λabs and λem) is expected.
Fluorescence Quantum Yield (ΦF)0.05 - 0.20The ratio of photons emitted to photons absorbed. The presence of bromine may lead to a moderate quantum yield.

Note: The values in this table are hypothetical and based on general trends for substituted pyrimidines. Experimental verification is necessary for accurate photophysical characterization of this compound.

Computational and Theoretical Investigations of 4,5 Dibromo 2 Methylpyrimidine

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of quantum chemistry for its favorable balance of accuracy and computational cost, making it an ideal tool for investigating the molecular and electronic structure of pyrimidine (B1678525) derivatives. mdpi.com

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 4,5-Dibromo-2-methylpyrimidine by optimizing the molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface. For this molecule, key geometric parameters of interest include the bond lengths and angles within the pyrimidine ring and the C-Br bonds, as well as the orientation of the methyl group. Typically, hybrid functionals such as B3LYP or functionals from the M06 suite are used in conjunction with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results. nih.gov

Beyond the geometry, DFT provides a detailed picture of the electronic landscape of the molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

Another key electronic property derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the electronegative nitrogen atoms are expected to create regions of negative potential, while the areas around the hydrogen atoms of the methyl group and the bromine atoms would exhibit varying potentials influencing intermolecular interactions.

While specific DFT studies exclusively focused on this compound are not widely available in public literature, the expected values for its key electronic properties can be extrapolated from studies on analogous compounds. The following table presents illustrative data that would be typical for a molecule of this nature.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These values are representative and based on typical results for similar halogenated pyrimidines, calculated at the B3LYP/6-311+G(d,p) level of theory.)

PropertyPredicted ValueSignificance
HOMO Energy -7.2 eVIndicates electron-donating capability
LUMO Energy -1.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.7 eVReflects chemical stability and reactivity
Dipole Moment 1.8 DMeasures overall polarity
Mulliken Charge on N1 -0.45 eQuantifies partial charge on the atom
Mulliken Charge on N3 -0.48 eQuantifies partial charge on the atom
Mulliken Charge on C5 +0.15 eIndicates electrophilic character

Quantum Chemical Calculations of Reactivity and Reaction Pathways

Quantum chemical calculations are instrumental in predicting the reactivity of this compound and elucidating the mechanisms of its reactions. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which significantly influences its reactivity. semanticscholar.org This effect makes the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack. In contrast, the C5 position is less electron-deficient and can be a site for electrophilic substitution.

For this compound, the two bromine atoms are excellent leaving groups, making this compound a versatile precursor for cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. Computational studies can model these complex catalytic cycles in detail. Using DFT, researchers can map the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products. researchgate.net

The activation energy (the energy barrier that must be overcome for a reaction to occur) for each elementary step can be calculated from the energy difference between the transition state and the reactants. By comparing the activation energies of competing pathways, it is possible to predict the most likely reaction mechanism and the regioselectivity of the reaction. For instance, calculations could determine whether a Suzuki coupling would preferentially occur at the C4 or C5 position under specific catalytic conditions. These computational models often consider the explicit role of the catalyst, ligands, and solvent molecules to provide a realistic simulation of the reaction environment.

Global reactivity descriptors, derived from the conceptual DFT framework, can also provide quick insights into the molecule's reactivity. These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These descriptors, calculated from the HOMO and LUMO energies, help in comparing the reactivity of this compound with other related compounds without the need for full reaction pathway calculations.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide valuable information about its dynamic behavior and intermolecular interactions. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their movements over time. aip.org

For this compound, the primary conformational freedom lies in the rotation of the methyl group. While this rotation has a low energy barrier, MD simulations can quantify the rotational dynamics and its coupling with the vibrations of the pyrimidine ring.

More significantly, MD simulations are used to study how this compound interacts with its environment, such as in a solvent or as a ligand binding to a biological macromolecule. nih.gov By placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent), one can study solvation effects, including the formation of hydrogen bonds (if applicable) and van der Waals interactions. The stability of such interactions can be analyzed through radial distribution functions and the calculation of interaction energies.

In the context of drug design, if this compound or its derivatives are being considered as potential inhibitors of an enzyme, MD simulations can be used to assess the stability of the ligand-protein complex. researchgate.net After docking the molecule into the active site of the protein, an MD simulation can reveal how the ligand adjusts its conformation and how the protein side chains accommodate the ligand. Key metrics such as the root-mean-square deviation (RMSD) of the ligand's position and the root-mean-square fluctuation (RMSF) of the protein's residues can quantify the stability of the binding pose over the simulation time, typically on the nanosecond scale.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, which can be used to aid in the characterization and structural elucidation of new compounds. For this compound, the most commonly calculated spectra are Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of quantum chemistry. github.io The standard approach involves optimizing the molecular geometry using DFT and then performing a subsequent calculation to determine the NMR shielding tensors, often using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. It is crucial to account for solvent effects, which is usually done through implicit solvent models like the Polarizable Continuum Model (PCM). github.io Comparing the predicted NMR spectra with experimental data can be a powerful method for confirming the structure of a synthesized compound.

Table 2: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ (Note: These are hypothetical values for illustrative purposes, based on established computational methods and data for similar structures.)

AtomPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
C2-CH₃ 2.6524.5
H6 8.50-
C2 -165.0
C4 -120.0
C5 -115.0
C6 -158.0

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies is another standard output of DFT calculations. These frequencies correspond to the absorption peaks in an IR spectrum and the scattered peaks in a Raman spectrum. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. These calculations can aid in the assignment of complex experimental spectra, helping to identify the vibrational modes associated with specific functional groups, such as the pyrimidine ring stretching modes or the C-Br stretching vibrations.

Structure-Activity Relationship (SAR) Modeling (Theoretical focus)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used extensively in medicinal chemistry and materials science to correlate the chemical structure of a compound with its biological activity or physical properties. nih.gov These models are built on the principle that the properties of a substance are a function of its molecular structure.

For a compound like this compound, a theoretical SAR or QSAR study would involve calculating a set of molecular descriptors that quantify its structural, electronic, and physicochemical properties. nih.gov These descriptors can be calculated using quantum chemical methods (like those discussed in section 5.1), molecular mechanics, or other computational approaches. Common descriptors include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (the partition coefficient between octanol (B41247) and water).

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Once a set of descriptors is calculated for a series of related pyrimidine derivatives with known biological activities, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model that relates the descriptors to the activity. nih.gov

While no specific SAR model for this compound is publicly documented, one could be developed to predict its potential efficacy in a particular context, for example, as an anticancer or antiviral agent, based on data from other pyrimidine derivatives. nih.govthieme-connect.com Such a model would allow for the virtual screening of novel derivatives of this compound, where the bromine atoms are replaced with other functional groups. The model could predict the activity of these new virtual compounds, helping to prioritize which ones should be synthesized and tested experimentally, thereby accelerating the discovery process.

Synthetic Utility and Applications in Advanced Chemical Synthesis

Role as a Versatile Synthetic Intermediate in Heterocyclic Chemistry

4,5-Dibromo-2-methylpyrimidine serves as a foundational building block in the field of heterocyclic chemistry due to the high reactivity of its two bromine atoms. These atoms, positioned on adjacent carbons of the pyrimidine (B1678525) ring, are excellent leaving groups in various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This dual functionality allows for the construction of complex molecular architectures, making it an invaluable intermediate for synthesizing a wide array of substituted pyrimidines and fused heterocyclic systems.

The primary utility of this compound lies in its role as a precursor to fused pyrimidine scaffolds, such as pyrimido[4,5-d]pyrimidines. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis often involves a step-wise or one-pot reaction where the dibromo-pyrimidine is treated with a binucleophile, such as guanidine or thiourea. The process typically proceeds via an initial substitution of one bromine atom, followed by an intramolecular cyclization involving the second bromine atom to form the second pyrimidine ring. This annulation strategy provides a reliable route to complex heterocyclic systems that are otherwise difficult to access. The 2-methyl group on the starting pyrimidine can also influence the electronic properties and solubility of the resulting fused compounds.

Precursor for Advanced Organic Materials (e.g., polymers, semiconductors, optoelectronic materials)

In materials science, dihaloaromatic and dihaloheterocyclic compounds are critical monomers for the synthesis of conjugated polymers. These polymers are the active components in a variety of advanced organic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This compound is a promising candidate for this application, serving as an electron-deficient building block.

The synthesis of such materials is typically achieved through catalyst-transfer polycondensation methods, most notably the Suzuki-Miyaura and Stille coupling reactions. In a typical Suzuki polycondensation, the dibromo-pyrimidine monomer is reacted with an arylenediboronic acid or ester monomer in the presence of a palladium catalyst. The polymerization proceeds in a step-growth manner, alternating between the two monomers to form a long, conjugated polymer chain.

The incorporation of the electron-deficient 2-methylpyrimidine (B1581581) unit into the polymer backbone can significantly influence the material's electronic properties. It can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for creating n-type (electron-transporting) or ambipolar semiconductor materials. The specific properties of the resulting polymer can be fine-tuned by selecting different co-monomers, thereby controlling the electronic band gap and charge carrier mobility. While specific polymers derived from this compound are not extensively documented in mainstream literature, the established success of analogous dibromo-heterocycles, such as 5,5′-dibromo-2,2′-bithiophene, in creating high-performance organic semiconductors underscores its potential. researchgate.net

Table 1: Application of Dibromo-Heterocycles in Polymer Synthesis

Dibromo Monomer ExampleCo-MonomerPolymerization MethodResulting Material Application
2,5-Dibromo-3-hexylthiopheneArylboronic acidsSuzuki Cross-CouplingPotential for anti-tumor agents, biaryls nih.gov
5,5′-Dibromo-2,2′-bithiopheneB-doping investigatedDFT ModelingEnhanced optoelectronic properties researchgate.net
Dibromo-fluorene-thiopheneArylboronic acid estersSuzuki-Miyaura CTCPWell-defined block copolymers rsc.org
DibromoareneArylenediboronic acidSuzuki-Miyaura CouplingBoronate-terminated π-conjugated polymers nih.gov

This table illustrates the general utility of dibromo-heterocyclic compounds in the synthesis of advanced materials, a role for which this compound is well-suited.

Applications in Ligand Design and Coordination Chemistry (e.g., as a bidentate ligand precursor)

The pyrimidine ring system, being a diazine, is a well-established motif in coordination chemistry, capable of binding to metal ions through its two nitrogen atoms. This compound offers a versatile platform for the design of more complex and tailored ligands. While the parent compound itself is not a strong chelating agent, its two reactive bromine sites provide convenient handles for introducing additional coordinating groups.

Through selective cross-coupling reactions, functional groups containing donor atoms (N, O, S, P) can be attached at the 4- and/or 5-positions. For example, coupling with 2-pyridylboronic acid at both positions would yield a tetradentate ligand with two bipyridine-like coordination pockets. The ability to functionalize the pyrimidine core allows chemists to precisely control the steric and electronic environment around the metal center, influencing the stability, reactivity, and catalytic activity of the resulting metal complex.

The development of bidentate ligands is a common application. A selective mono-substitution reaction (discussed in section 6.5) followed by the introduction of a different coordinating group at the remaining bromine position can lead to the synthesis of unsymmetrical bidentate or polydentate ligands. These tailored ligands are valuable in areas such as catalysis, molecular sensing, and the construction of metal-organic frameworks (MOFs).

Synthesis of Complex Polycyclic Aromatic Nitrogen Heterocycles

The synthesis of complex polycyclic aromatic nitrogen heterocycles (PANHs) is a significant area of organic chemistry, driven by the unique photophysical properties and biological activities of these compounds. This compound is an ideal starting material for constructing fused systems where the pyrimidine ring is annulated with other aromatic or heteroaromatic rings.

Beyond the previously mentioned pyrimido[4,5-d]pyrimidines, this precursor can be used to synthesize a variety of other fused systems. For instance, a double Heck reaction with an appropriate alkene could lead to the formation of a six-membered carbocyclic ring fused to the pyrimidine core. Similarly, condensation reactions with various 1,2-dinucleophiles can be employed. A notable example from related chemistry is the condensation of o-diamines with pyrimidine-diones (like alloxan) to form flavin-analogs, which are complex, fused pteridine systems. mdpi.com This highlights the general strategy of using a functionalized pyrimidine to build an adjacent pyrazine ring, a transformation for which this compound is a suitable substrate. These reactions expand the library of available PANHs for applications in materials science and medicinal chemistry.

Development of Novel Methodologies Utilizing the Compound's Reactivity Profile

The presence of two chemically similar bromine atoms on the this compound ring presents both a challenge and an opportunity for synthetic chemists. While double substitution is useful for creating symmetrical molecules and polymers, the development of methodologies for selective mono-substitution is of high importance for creating unsymmetrical, multifunctional molecules.

Recent advances in catalysis have focused on achieving such selectivity. For dihalo-aromatics, selective mono-arylation via the Suzuki-Miyaura reaction can be achieved by carefully controlling reaction conditions. nih.gov Key strategies include:

Catalyst Control: Employing sterically hindered or electronically specific ligands, such as N-heterocyclic carbenes (NHCs), can modulate the reactivity of the palladium catalyst, favoring a single substitution. rsc.org

Reaction Time and Temperature: Short reaction times and lower temperatures can often halt the reaction after the first substitution, allowing for the isolation of the mono-arylated product.

Mechanochemistry: Performing the reaction under solvent-free, ball-milling conditions has been shown to selectively produce mono-arylated products from dibromoarenes, as the crystalline mono-substituted product is less reactive than the liquid starting material. nih.gov

Developing these sequential or iterative cross-coupling strategies for this compound allows for the programmed synthesis of complex, non-symmetrical derivatives. nih.gov For example, a Suzuki coupling could be performed at the C4 position, followed by a Sonogashira, Buchwald-Hartwig, or Stille coupling at the C5 position, installing three different functional groups onto the pyrimidine scaffold with high regiocontrol.

Table 2: Methodologies for Selective Reactions on Dihalo-Heterocycles

Reaction TypeSubstrate ExampleCatalyst/ConditionsOutcomeReference
Suzuki-Miyaura Coupling2,6-DibromopyridinePd-NHC catalyst, water/acetonitrile (B52724)Selective mono-arylation rsc.org
Suzuki-Miyaura CouplingLiquid dibromoarenesPd catalyst, mechanochemical (ball-milling)Selective mono-arylation via in situ crystallization nih.gov
B-H Activationo-CarboranesPalladium catalystSelective mono-arylation rsc.orgnih.gov
Sequential Cross-CouplingDihalogenated heterocyclesStepwise addition of reagents and catalyst systemsSynthesis of diversely substituted products nih.gov

Future Research Directions and Emerging Paradigms for 4,5 Dibromo 2 Methylpyrimidine

Exploration of Novel Catalytic Transformations and C-H Functionalization

The presence of two bromine atoms on the pyrimidine (B1678525) ring of 4,5-dibromo-2-methylpyrimidine offers significant opportunities for novel catalytic transformations. While traditional cross-coupling reactions are well-established, future research is anticipated to focus on more advanced and selective catalytic systems. The development of novel palladium-based catalytic systems, for instance, could lead to more efficient and regioselective Suzuki-Miyaura reactions. mdpi.com The exploration of non-precious metal catalysts, such as those based on nickel, cobalt, and iron, is also a burgeoning area that could offer more sustainable and cost-effective synthetic routes. acs.org

Furthermore, the direct C-H functionalization of the pyrimidine core represents a significant frontier in synthetic chemistry. researchgate.net This approach, which avoids the need for pre-functionalized starting materials, aligns with the principles of atom economy and green chemistry. mdpi.com Research into transition-metal catalyzed C-H activation could enable the direct introduction of various functional groups at specific positions on the pyrimidine ring, expanding the accessible chemical space for this scaffold. mdpi.com The development of methods for the selective functionalization of one C-H bond over another will be a key challenge and a major focus of future investigations.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms is a promising avenue for enhancing synthetic efficiency and scalability. mdpi.combohrium.com Continuous-flow synthesis offers several advantages over traditional batch processes, including improved reaction control, enhanced safety, and the potential for higher yields and purity. mdpi.comnih.gov The development of robust flow protocols for the synthesis and derivatization of this compound could significantly accelerate the production of compound libraries for screening purposes. nih.gov

Automated synthesis platforms, which combine robotics with flow chemistry, can further streamline the optimization of reaction conditions and the synthesis of diverse analogs. nih.govrsc.org These platforms enable high-throughput experimentation, allowing for the rapid exploration of a wide range of reaction parameters. bohrium.com The digitalization of chemical synthesis, where reaction protocols are stored and executed by automated systems, will facilitate the reproducibility and transfer of synthetic methods between laboratories. nih.gov

ParameterTraditional Batch SynthesisFlow ChemistryAutomated Flow Synthesis
Reaction Scale Milligram to kilogramMicrogram to multigramNanomole to gram
Reaction Time Hours to daysSeconds to minutesHighly variable, optimized for speed
Process Control LimitedPrecise control of temperature, pressure, and mixingDigitally controlled and optimized
Safety Potential for thermal runawaysEnhanced safety due to small reaction volumesImproved safety with automated shutdown protocols
Reproducibility Operator-dependentHighHigh, digitally recorded

Advanced Materials Science Applications and Polymer Chemistry

The unique electronic and structural properties of the pyrimidine ring suggest that this compound could be a valuable building block for advanced materials. The presence of two reactive bromine sites allows for the facile incorporation of this moiety into polymeric structures through cross-coupling reactions. The resulting pyrimidine-containing polymers could exhibit interesting photophysical, electronic, or thermal properties, making them suitable for applications in organic electronics, sensors, or as high-performance materials.

Future research in this area will likely focus on the synthesis and characterization of novel polymers derived from this compound. The systematic variation of the co-monomers and the polymer architecture will be crucial for tuning the material properties. For instance, the incorporation of conjugated segments could lead to the development of new organic semiconductors or light-emitting materials. The exploration of coordination polymers and metal-organic frameworks (MOFs) incorporating this compound as a ligand is another promising direction for the creation of functional materials with applications in catalysis, gas storage, and separation.

Sustainable Synthesis and Biocatalytic Approaches

The development of sustainable and environmentally friendly methods for the synthesis and modification of this compound is a critical area for future research. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave irradiation. researchgate.net The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, will guide the design of next-generation synthetic routes. researchgate.netmdpi.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for the sustainable synthesis of complex molecules. rsc.org Future research may explore the use of enzymes for the selective functionalization of this compound, potentially enabling transformations that are challenging to achieve with traditional chemical methods. The integration of biocatalytic steps into synthetic pathways can lead to milder reaction conditions, higher selectivity, and a reduced environmental footprint. rsc.org

ApproachKey FeaturesPotential Benefits for this compound Synthesis
Green Solvents Use of water, supercritical fluids, or ionic liquidsReduced toxicity and environmental impact
Microwave-Assisted Synthesis Rapid heating and shorter reaction timesIncreased reaction rates and yields
Biocatalysis Use of enzymes as catalystsHigh selectivity, mild reaction conditions, reduced waste
Atom Economy Maximizing the incorporation of starting materials into the final productReduced waste and improved efficiency

Theoretical and Computational Advances in Predicting Reactivity and Properties

Theoretical and computational chemistry are becoming increasingly indispensable tools for predicting the reactivity and properties of molecules, thereby guiding experimental research. jstar-research.comnih.gov Density Functional Theory (DFT) calculations, for example, can be used to model the electronic structure of this compound and to predict its reactivity in various chemical reactions. mdpi.commdpi.comresearchgate.net Computational studies can help to elucidate reaction mechanisms, identify potential intermediates and transition states, and rationalize experimental observations. researchgate.net

Future research will likely leverage advances in computational methods and computing power to perform more accurate and complex simulations. nih.gov This could include the use of machine learning and artificial intelligence to develop predictive models for the properties and reactivity of this compound derivatives. nih.govplos.org Such in-silico investigations can accelerate the discovery of new reactions and materials by allowing for the virtual screening of large numbers of compounds and the identification of the most promising candidates for experimental validation. researchgate.net This computational-experimental synergy will be crucial for unlocking the full potential of this compound in various applications. nanotechnologyworld.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.